N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
説明
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein tyrosine kinase (PTK) that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent.
作用機序
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide works by inhibiting the activity of PTK, which is a type of enzyme that plays a key role in cell signaling and regulation. By inhibiting PTK activity, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can disrupt the signaling pathways that are involved in cancer cell growth and immune cell activation, leading to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide have been extensively studied in preclinical models. In cancer models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the B-cell receptor signaling pathway. In autoimmune disease models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the activation and proliferation of immune cells, as well as reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its specificity for PTK, which reduces the risk of off-target effects and toxicity. In addition, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, one limitation of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its relatively low potency compared to other PTK inhibitors, which may limit its efficacy in certain disease models.
将来の方向性
There are several potential future directions for research on N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One direction is to further optimize the chemical structure of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide to improve its potency and selectivity for PTK. Another direction is to evaluate the efficacy of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in clinical trials for various types of cancer and autoimmune diseases. Additionally, future research could investigate the potential of N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.
科学的研究の応用
N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating its potential as a therapeutic agent. In cancer models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In autoimmune disease models, N-4-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to reduce inflammation and immune cell activation, suggesting its potential as a treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-pyridin-4-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(18-13-3-7-17-8-4-13)12-5-9-19(10-6-12)16(21)14-2-1-11-22-14/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLHNIIYDVDDLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。